molecular formula C9H7ClF3NO B14853510 1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone

1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone

Cat. No.: B14853510
M. Wt: 237.60 g/mol
InChI Key: QNWLRRMUBHFFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyridine ring.

Chemical Reactions Analysis

1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)6-2-7(4-10)14-8(3-6)9(11,12)13/h2-3H,4H2,1H3

InChI Key

QNWLRRMUBHFFMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)CCl

Origin of Product

United States

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